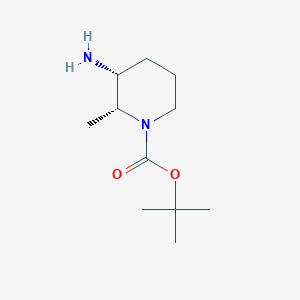

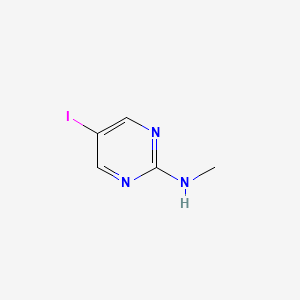

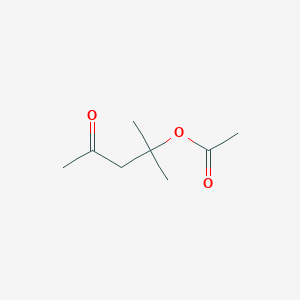

![molecular formula C13H10N4O2S B3048367 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- CAS No. 1660-27-1](/img/structure/B3048367.png)

1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-

Übersicht

Beschreibung

1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- is a chemical compound . It is used as a corrosion inhibitor and as a reagent in the synthesis of Microcarpalide, a microfilament disrupting agent that is weakly cytotoxic to mammalian cells .

Synthesis Analysis

The synthesis of 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- and its derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Wissenschaftliche Forschungsanwendungen

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including the compound , play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their biological activity .

Click Chemistry

The compound can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . This is part of a broader field known as “click chemistry”, which focuses on the development of reliable reactions to synthesize substances quickly and precisely .

Biological Activity

Tetrazoles, including the compound , have been found to exhibit various types of biological activity. This makes them valuable in the field of drug discovery .

Organic Ligands

Benzimidazoles, which are structurally similar to the compound , have been used as organic ligands . This suggests potential applications of the compound in coordination chemistry and catalysis .

Fluorescent Whitening Dyes

Benzimidazoles have also been used as fluorescent whitening dyes . This suggests that the compound could potentially be used in similar applications .

Functional Materials

Benzimidazoles have found applications in the creation of functional materials . This suggests that the compound could potentially be used in the development of new materials with unique properties .

Photophysical Properties

Some derivatives of phenyl-1,3,4-thiadiazole, which is structurally similar to the compound , have been studied for their photophysical properties . This suggests potential applications of the compound in fields like optoelectronics and photonics .

Inhibitory Activities

These 2-phenyl-1,3,4-thiadiazole derivatives have also been studied for their inhibitory activities . This suggests that the compound could potentially be used in the development of new inhibitors for various biological targets .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to target human proteins like mek-1 . The role of MEK-1 is to transmit signals from the cell surface to the DNA in the cell nucleus, which influences cell properties such as growth and survival.

Mode of Action

It’s known that the presence of two bromine atoms in the central benzene ring strongly reduces the energy of the highest occupied molecular orbital (homo) which is involved in the reduction process . This could potentially influence the compound’s interaction with its targets.

Action Environment

The compound is a solid at room temperature and can dissolve in organic solvents . It decomposes at high temperatures . It’s a broad-spectrum antimicrobial agent, with strong inhibitory effects on various bacteria and fungi . During handling and use, appropriate protective measures are needed, such as wearing protective glasses, gloves, and masks . It should be avoided from mixing with other chemicals and kept away from heat and fire sources .

Eigenschaften

IUPAC Name |

2-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-10-6-7-11(19)12(8-10)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8,18-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOMLJRJPCAIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419903 | |

| Record name | 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |

CAS RN |

1660-27-1 | |

| Record name | 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

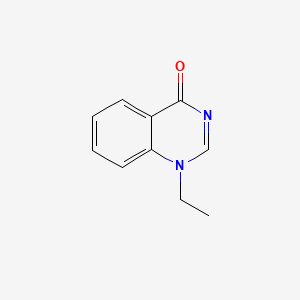

![[3,3'-Bipyridin]-2-amine](/img/structure/B3048290.png)

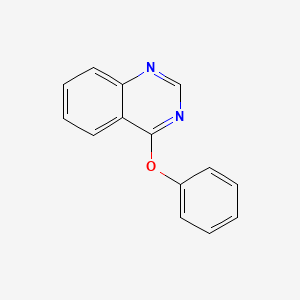

![2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol](/img/structure/B3048300.png)